The synthesis of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in the yield and purity of the final product.
The molecular structure of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine features:
The compound's structure can be represented using its SMILES notation: CCN(CCOC)C1=CC=CC(CCl)=N1
. This notation indicates the arrangement of atoms and bonds, facilitating computational modeling and analysis.
6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine can participate in various chemical reactions:
These reactions are significant for synthesizing analogs or derivatives that might exhibit enhanced biological activity or different properties.
The mechanism of action for 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine largely depends on its biological targets, which may include:
Detailed studies are required to elucidate its precise mechanism at a molecular level.
The physical and chemical properties of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine include:
These properties are critical for understanding how the compound behaves in various environments and applications.
6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine has several potential applications:
CAS No.: 1986-70-5
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 134954-21-5
CAS No.: 53237-59-5
CAS No.: